molecular formula C26H21N B14008141 Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- CAS No. 5350-59-4

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl-

Cat. No.: B14008141
CAS No.: 5350-59-4
M. Wt: 347.4 g/mol
InChI Key: SMRJHVJMMYECFQ-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- is an organic compound with the molecular formula C20H17N It is characterized by the presence of a benzenemethanamine core with a diphenylmethylene and an alpha-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- typically involves the reaction of benzenemethanamine with benzaldehyde derivatives under specific conditions. One common method includes the condensation reaction between benzenemethanamine and benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanamine derivatives with altered substituents.

Scientific Research Applications

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5350-59-4

Molecular Formula

C26H21N

Molecular Weight

347.4 g/mol

IUPAC Name

N-benzhydryl-1,1-diphenylmethanimine

InChI

InChI=1S/C26H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H

InChI Key

SMRJHVJMMYECFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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